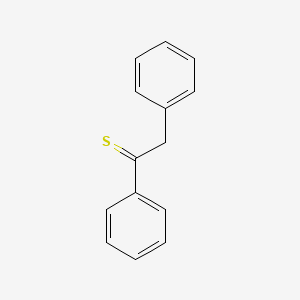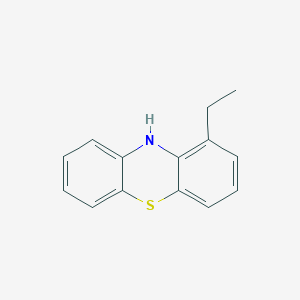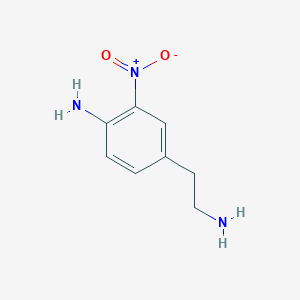
EINECS 256-193-9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EINECS 256-193-9 is a quaternary ammonium compound with the molecular formula C12H24ClNO2. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry. It is characterized by its unique structure, which includes a diethylmethylammonium group and a 2-methyl-1-oxoallyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of EINECS 256-193-9 typically involves a multi-step process:
Reaction of Diethylmethylamine with 2-Methyl-1-oxoallyl Chloride: This step involves the nucleophilic substitution reaction between diethylmethylamine and 2-methyl-1-oxoallyl chloride to form an intermediate.
Reaction with Ethylene Oxide: The intermediate is then reacted with ethylene oxide under controlled conditions to introduce the oxyethyl group.
Quaternization with Methyl Chloride: Finally, the product is quaternized with methyl chloride to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
EINECS 256-193-9 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. Reactions are typically carried out in acidic or basic media.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents. Reactions are conducted under anhydrous conditions.
Substitution: Nucleophiles such as hydroxide ions, cyanide ions, or alkoxide ions can be used. Reactions are performed in polar solvents like water or alcohols.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound, often leading to the formation of secondary or tertiary amines.
Substitution: Substituted ammonium compounds with different functional groups replacing the chloride ion.
Scientific Research Applications
EINECS 256-193-9 has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Employed in the study of cell membrane interactions and as a reagent in biochemical assays.
Medicine: Investigated for its potential use as an antimicrobial agent and in drug delivery systems.
Industry: Utilized in the production of surfactants, disinfectants, and antistatic agents.
Mechanism of Action
The mechanism of action of EINECS 256-193-9 involves its interaction with cellular membranes and proteins. The compound’s quaternary ammonium group allows it to bind to negatively charged sites on cell membranes, leading to disruption of membrane integrity and cell lysis. Additionally, it can interact with proteins, altering their structure and function.
Comparison with Similar Compounds
Similar Compounds
- Benzyldimethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride
- Dimethylbenzyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride
- Trimethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride
Uniqueness
EINECS 256-193-9 is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
Properties
CAS No. |
45117-80-4 |
|---|---|
Molecular Formula |
C11H22ClNO2 |
Molecular Weight |
235.75 g/mol |
IUPAC Name |
diethyl-methyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;chloride |
InChI |
InChI=1S/C11H22NO2.ClH/c1-6-12(5,7-2)8-9-14-11(13)10(3)4;/h3,6-9H2,1-2,4-5H3;1H/q+1;/p-1 |
InChI Key |
NDCAQOIUIIGHEU-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+](C)(CC)CCOC(=O)C(=C)C.[Cl-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[1-(4-Ethoxyphenyl)ethenyl]-N,N-dimethylaniline](/img/structure/B8578100.png)








![3-methyl-4H-thieno[2,3-c]furan-6-one](/img/structure/B8578145.png)

